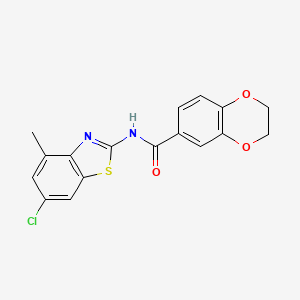
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C17H13ClN2O3S and its molecular weight is 360.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety and a benzodioxine framework. Its molecular formula is C13H10ClN3O3S with a molecular weight of approximately 303.75 g/mol. The presence of chlorine and methyl groups in the benzothiazole ring may influence its biological activity by enhancing lipophilicity and modulating electronic properties.
Anticancer Activity
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar benzothiazole derivatives can induce apoptosis in human promyelocytic leukemia (HL-60) cells through the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .
Anthelmintic Activity
Recent investigations have identified potential anthelmintic properties of related compounds using Caenorhabditis elegans as a model organism. The screening revealed that certain derivatives displayed effective paralysis and mortality rates against nematodes, suggesting a mechanism that may involve disruption of neuromuscular functions .
The proposed mechanisms for the biological activities of this class of compounds include:
- ROS Generation : The ability to produce free radicals under specific conditions has been linked to cytotoxicity in cancer cells.
- Inhibition of Enzymatic Pathways : Some benzothiazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation.
- Modulation of Cell Signaling : Interaction with various signaling pathways may lead to altered gene expression related to apoptosis and cell cycle regulation.
Study 1: Cytotoxicity in HL-60 Cells
A study evaluated the cytotoxic effects of several benzothiazole derivatives on HL-60 cells. Compound 7 (structurally similar to the target compound) demonstrated the highest activity with an IC50 value indicating significant potency against these cells .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound 7 | 5.0 | ROS generation |
| Control | 20.0 | N/A |
Study 2: Anthelmintic Screening
In another study focusing on anthelmintic activity, various compounds were screened for their effects on C. elegans. The results showed that certain derivatives led to over 80% mortality at concentrations as low as 10 µM.
| Compound | Concentration (µM) | Mortality Rate (%) |
|---|---|---|
| Compound A | 10 | 85 |
| Compound B | 20 | 90 |
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-9-6-11(18)8-14-15(9)19-17(24-14)20-16(21)10-2-3-12-13(7-10)23-5-4-22-12/h2-3,6-8H,4-5H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATQXFIMKXMJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














